4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a piperazine moiety attached at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine are the α2-adrenergic receptor and the 5-HT1A receptor . It acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of heart rate and blood pressure.
Mode of Action
As an antagonist of the α2-adrenergic receptor, 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine binds to the receptor and prevents its activation by endogenous catecholamines . This results in an increase in neurotransmitter release and enhanced sympathetic activity. As a partial agonist of the 5-HT1A receptor, it can both activate the receptor at higher concentrations and block the receptor at lower concentrations .
Biochemical Pathways
The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects several biochemical pathways. For instance, antagonism of the α2-adrenergic receptor can lead to increased levels of cyclic AMP (cAMP), which can further affect various downstream signaling pathways . On the other hand, activation of the 5-HT1A receptor can lead to decreased neuronal excitability and neurotransmitter release .
Result of Action
The molecular and cellular effects of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its interaction with its target receptors. By acting as an antagonist of the α2-adrenergic receptor, it can enhance sympathetic activity and neurotransmitter release . As a partial agonist of the 5-HT1A receptor, it can modulate neuronal excitability and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This phosphorylation can activate or deactivate the target protein, thereby regulating various cellular processes . The compound’s interaction with protein kinases suggests its potential as a kinase inhibitor, which could be valuable in cancer treatment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific protein kinases, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to the inhibition of cancer cell growth, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases, resulting in prolonged effects on cell signaling and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions. For example, the pyrrolo[2,3-d]pyrimidine core can be reacted with piperazine in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a scaffold for the development of chemical probes to investigate protein functions and interactions.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety attached to a pyrimidine core and is investigated for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is studied for its anti-tubercular activity.
2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine: This compound is a potent and selective adenosine A2A receptor inverse agonist.
Uniqueness
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features and the potential for diverse biological activities. Its combination of a pyrrolo[2,3-d]pyrimidine core with a piperazine moiety provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Properties
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNNRGZPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592472 | |
Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252722-52-4 | |
Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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